(E)-N'-((E)-2-bromo-3-phenylallylidene)-2-morpholinoacetohydrazide
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Overview
Description
(E)-N’-((E)-2-bromo-3-phenylallylidene)-2-morpholinoacetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a morpholino group, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((E)-2-bromo-3-phenylallylidene)-2-morpholinoacetohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-bromo-3-phenylacrolein, which is then reacted with 2-morpholinoacetohydrazide under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for (E)-N’-((E)-2-bromo-3-phenylallylidene)-2-morpholinoacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-((E)-2-bromo-3-phenylallylidene)-2-morpholinoacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-N’-((E)-2-bromo-3-phenylallylidene)-2-morpholinoacetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (E)-N’-((E)-2-bromo-3-phenylallylidene)-2-morpholinoacetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with signal transduction processes or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-((E)-2-chloro-3-phenylallylidene)-2-morpholinoacetohydrazide
- (E)-N’-((E)-2-fluoro-3-phenylallylidene)-2-morpholinoacetohydrazide
- (E)-N’-((E)-2-iodo-3-phenylallylidene)-2-morpholinoacetohydrazide
Uniqueness
(E)-N’-((E)-2-bromo-3-phenylallylidene)-2-morpholinoacetohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
N-[(E)-[(E)-2-bromo-3-phenylprop-2-enylidene]amino]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c16-14(10-13-4-2-1-3-5-13)11-17-18-15(20)12-19-6-8-21-9-7-19/h1-5,10-11H,6-9,12H2,(H,18,20)/b14-10+,17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFYWMOHRYRUJC-JMRZXEDWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC(=CC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C/C(=C\C2=CC=CC=C2)/Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816632 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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